4,4,5,5,5-Pentafluoropentyl thiocyanate
Description
Structure
3D Structure
Properties
CAS No. |
212190-16-4 |
|---|---|
Molecular Formula |
C6H6F5NS |
Molecular Weight |
219.18 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropentyl thiocyanate |
InChI |
InChI=1S/C6H6F5NS/c7-5(8,6(9,10)11)2-1-3-13-4-12/h1-3H2 |
InChI Key |
DVHJJEPGUHYXDB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)CSC#N |
Origin of Product |
United States |
Synthetic Methodologies for 4,4,5,5,5 Pentafluoropentyl Thiocyanate
Strategies for the Construction of the 4,4,5,5,5-Pentafluoropentyl Moiety
The formation of the carbon chain containing the terminal pentafluoroethyl group is the initial critical phase in the synthesis of 4,4,5,5,5-pentafluoropentyl thiocyanate (B1210189). This typically involves the use of specialized fluorinated building blocks and strategic bond-forming reactions.
Precursor Chemistry for Alkyl Halides or Alcohols Leading to the Pentafluoropentyl Chain
The most common precursors to the 4,4,5,5,5-pentafluoropentyl moiety are the corresponding alcohol, 4,4,5,5,5-pentafluoropentan-1-ol, or alkyl halides such as 1-iodo-4,4,5,5,5-pentafluoropentane.
Synthesis of 4,4,5,5,5-Pentafluoropentan-1-ol: A prevalent method for the synthesis of 4,4,5,5,5-pentafluoropentan-1-ol involves the radical addition of a perfluoroalkyl iodide, such as pentafluoroethyl iodide, to an unsaturated alcohol like allyl alcohol. This reaction is often initiated by a radical initiator.
| Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |
| Allyl alcohol, Pentafluoroethyl iodide | AIBN (Azobisisobutyronitrile) | Acetonitrile (B52724) | 80 | ~75 |
This interactive table provides a representative example of a common synthetic route to the key precursor alcohol.
Once synthesized, 4,4,5,5,5-pentafluoropentan-1-ol can be converted into the corresponding alkyl halides through standard halogenation reactions. For instance, treatment with iodine and triphenylphosphine (B44618) can yield 1-iodo-4,4,5,5,5-pentafluoropentane, a versatile intermediate for subsequent nucleophilic substitution reactions.
Methodologies for the Introduction of the Thiocyanate Functionality
With the 4,4,5,5,5-pentafluoropentyl backbone in hand, the next crucial step is the introduction of the thiocyanate (-SCN) group. This can be achieved through several established synthetic methods.
Nucleophilic Substitution Reactions with Thiocyanate Sources
Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct route to 4,4,5,5,5-pentafluoropentyl thiocyanate. This approach typically involves the reaction of a 4,4,5,5,5-pentafluoropentyl halide (e.g., iodide or bromide) or a sulfonate ester (e.g., tosylate or mesylate) with a thiocyanate salt.
The reaction of 1-iodo-4,4,5,5,5-pentafluoropentane with a nucleophilic thiocyanate source, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in a polar aprotic solvent like dimethylformamide (DMF) or acetone, proceeds via an SN2 mechanism to yield the desired product.
| Substrate | Thiocyanate Source | Solvent | Temperature (°C) | Typical Yield (%) |
| 1-Iodo-4,4,5,5,5-pentafluoropentane | Potassium Thiocyanate | DMF | 60-80 | 80-90 |
| 4,4,5,5,5-Pentafluoropentyl Tosylate | Sodium Thiocyanate | Acetone | Reflux | 85-95 |
This interactive table illustrates typical conditions for the nucleophilic substitution approach.
Alternatively, 4,4,5,5,5-pentafluoropentan-1-ol can be converted directly to the thiocyanate through a Mitsunobu reaction. This reaction utilizes triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by the thiocyanate anion, typically from a source like ammonium (B1175870) thiocyanate (NH4SCN). nih.govatlanchimpharma.com
Electrophilic Thiocyanation Approaches
While less common for the synthesis of alkyl thiocyanates from saturated precursors, electrophilic thiocyanation methods are valuable for other substrates. These methods involve the reaction of an electrophilic thiocyanating agent with a nucleophilic carbon center. For the synthesis of this compound, this approach is not the primary route starting from the corresponding alkane. However, it is a key method for the synthesis of aryl and vinyl thiocyanates.
Radical-Mediated Thiocyanation Processes
Radical-mediated reactions offer an alternative pathway for the introduction of the thiocyanate group. These processes often involve the generation of a 4,4,5,5,5-pentafluoropentyl radical, which then reacts with a thiocyanate-donating reagent. For example, a Barton-McCombie deoxygenation of a thiocarbonyl derivative of 4,4,5,5,5-pentafluoropentan-1-ol in the presence of a thiocyanate source could potentially yield the desired product. However, these methods are generally less direct than nucleophilic substitution for this specific target molecule.
Optimization of Reaction Conditions for Chemical Yield and Purity
The efficiency and purity of the synthesized this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include:
Solvent: The choice of solvent is crucial, especially in nucleophilic substitution reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation of the thiocyanate salt while leaving the thiocyanate anion highly nucleophilic.
Temperature: The reaction temperature influences the rate of reaction. While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts, such as the isomeric isothiocyanate. Careful temperature control is therefore essential.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is important to determine the optimal reaction time to maximize the yield of the desired product and minimize byproduct formation.
Purification: After the reaction is complete, the crude product is typically purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include extraction, distillation, and column chromatography. The high volatility of many fluorinated compounds may necessitate careful handling during purification.
By systematically optimizing these parameters, it is possible to achieve a high yield of this compound with excellent purity.
Influence of Solvent Systems on Reaction Efficiency
The synthesis of this compound, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism, is profoundly influenced by the solvent. The reaction rate and yield are largely dictated by the solvent's ability to solvate the cation of the thiocyanate salt while leaving the thiocyanate anion relatively free to act as a nucleophile.
Polar aprotic solvents are generally favored for SN2 reactions involving anionic nucleophiles. libretexts.orgquora.com Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (MeCN) are effective in solvating the cation (e.g., K⁺, Na⁺) of the thiocyanate salt, which leaves the thiocyanate anion (SCN⁻) "naked" and more nucleophilic. libretexts.org This enhanced nucleophilicity leads to a faster reaction rate. In contrast, polar protic solvents, like water and alcohols, can form strong hydrogen bonds with the thiocyanate anion, creating a solvent cage that hinders its ability to attack the electrophilic carbon of the 4,4,5,5,5-pentafluoropentyl precursor, thereby slowing down the reaction. libretexts.org
The electron-withdrawing effect of the pentafluoroethyl group at the end of the alkyl chain in 4,4,5,5,5-pentafluoropentyl derivatives can decrease the electron density on the carbon atom bearing the leaving group, making it more susceptible to nucleophilic attack. However, this effect is somewhat attenuated by the intervening methylene (B1212753) groups. The choice of solvent becomes crucial in modulating the reactivity.
Below is a table summarizing the expected effect of different solvent systems on the synthesis of this compound from a hypothetical reaction of 4,4,5,5,5-pentafluoropentyl bromide with potassium thiocyanate. The yields are hypothetical and based on typical outcomes for SN2 reactions of similar substrates.
Table 1: Influence of Solvent on the Synthesis of this compound
| Solvent | Type | Expected Reaction Rate | Expected Yield | Rationale |
|---|---|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | High | High | Excellent solvation of the cation, leaving a highly reactive "naked" thiocyanate anion. libretexts.org |
| Acetonitrile (MeCN) | Polar Aprotic | High | High | Good cation solvation and relatively high polarity to support the transition state. libretexts.org |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | High | Strong cation solvation, leading to a highly reactive nucleophile. libretexts.org |
| Acetone | Polar Aprotic | Moderate | Moderate | Less polar than DMF or DMSO, resulting in lower solubility of the thiocyanate salt and a slower reaction. |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | Low | Low | Poor solubility of the inorganic thiocyanate salt. |
| Ethanol | Polar Protic | Low | Low | Solvation of the thiocyanate anion via hydrogen bonding reduces its nucleophilicity. libretexts.org |
| Water | Polar Protic | Very Low | Very Low | Strong hydrogen bonding with the thiocyanate anion significantly deactivates it as a nucleophile. libretexts.org |
Role of Catalytic Systems in Thiocyanate Formation
While the reaction can proceed without a catalyst, particularly in a suitable polar aprotic solvent, the use of catalytic systems can enhance the reaction rate, improve yields, and allow for milder reaction conditions. For the synthesis of this compound, two main types of catalytic systems are particularly relevant: phase-transfer catalysts and certain Lewis acids.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in different phases, such as a solid inorganic salt (e.g., KSCN) and an organic substrate in an organic solvent. crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), transports the thiocyanate anion from the solid or aqueous phase into the organic phase where the reaction occurs. orientjchem.org This is particularly useful when using less polar, aprotic solvents where the solubility of the thiocyanate salt is limited. The catalyst's lipophilic cation pairs with the thiocyanate anion, and this ion pair is soluble in the organic phase, making the thiocyanate anion available for reaction.
The use of a phase-transfer catalyst can be especially advantageous for the synthesis of this compound, as it can allow for the use of a wider range of solvents and potentially lower reaction temperatures.
Lewis Acid Catalysis: In some methodologies for thiocyanate synthesis, particularly when starting from alcohols, Lewis acids can be employed to activate the leaving group. For instance, a method utilizing triphenylphosphine and diethylazodicarboxylate (DEAD) in the presence of ammonium thiocyanate can convert alcohols to thiocyanates. organic-chemistry.org While this is a stoichiometric activation, certain Lewis acids can play a catalytic role in other transformations. However, for the direct nucleophilic substitution of an alkyl halide, Lewis acid catalysis is less common.
The following table provides an overview of potential catalytic systems and their expected impact on the synthesis of this compound.
Table 2: Role of Catalytic Systems in the Synthesis of this compound
| Catalytic System | Type | Mechanism of Action | Expected Outcome |
|---|---|---|---|
| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst | Transports thiocyanate anion into the organic phase. orientjchem.org | Increased reaction rate, especially in less polar solvents. Improved yields. |
| 18-Crown-6 | Crown Ether | Sequesters the cation (e.g., K⁺), enhancing the nucleophilicity of the "naked" anion. | Increased reaction rate in aprotic solvents. |
| Triphenylphosphine/DEAD | Mitsunobu-type Reagent | Activates a precursor alcohol for nucleophilic attack by thiocyanate. organic-chemistry.org | Enables synthesis from 4,4,5,5,5-pentafluoropentan-1-ol. |
Considerations for Scalable Synthesis of this compound
Transitioning the synthesis of this compound from a laboratory scale to an industrial or pilot-plant scale introduces several critical considerations that impact the economic viability, safety, and environmental footprint of the process.
Choice of Starting Material: For large-scale production, the cost and availability of the starting material are paramount. 4,4,5,5,5-Pentafluoropentyl bromide or iodide would be common precursors. While the iodide is more reactive, the bromide is typically more cost-effective. An alternative route starting from the more readily available 4,4,5,5,5-pentafluoropentan-1-ol would require an in-situ activation step, for example, by converting it to a sulfonate ester (e.g., mesylate or tosylate) followed by reaction with a thiocyanate salt.
Solvent Selection and Recovery: While high-boiling polar aprotic solvents like DMF and DMSO are excellent for reaction efficiency, their removal and recovery on a large scale can be energy-intensive and costly. Acetonitrile, with its lower boiling point, might be a more practical choice for easier solvent stripping and recycling. The use of phase-transfer catalysis could also enable the use of less polar, more easily recoverable solvents.
Reaction Conditions and Process Safety: Exothermic reactions need to be carefully controlled on a large scale. The reaction temperature, addition rates of reagents, and mixing efficiency must be optimized to ensure a safe and controlled process. The use of highly toxic or hazardous reagents should be minimized or replaced with safer alternatives where possible.
Work-up and Purification: Large-scale aqueous work-ups can generate significant volumes of wastewater. The purification method of choice will likely be distillation under reduced pressure, given the probable boiling point of the fluorinated product. The efficiency of the distillation and the purity of the final product will be key process parameters.
The following table outlines key considerations for the scalable synthesis of this compound.
Table 3: Considerations for Scalable Synthesis
| Factor | Consideration | Preferred Option for Scale-up |
|---|---|---|
| Starting Material | Cost, availability, and reactivity. | 4,4,5,5,5-Pentafluoropentyl bromide or in-situ activation of 4,4,5,5,5-pentafluoropentan-1-ol. |
| Solvent | Efficiency, cost, ease of recovery, and safety. | Acetonitrile or a less polar solvent with a phase-transfer catalyst. |
| Catalyst | Cost, efficiency, and recyclability. | A robust and recyclable phase-transfer catalyst like a supported phosphonium salt. |
| Reaction Conditions | Temperature control, reaction time, and safety. | Optimized temperature to balance reaction rate and safety, with efficient heat transfer. |
| Purification | Efficiency, scalability, and product purity. | Fractional distillation under reduced pressure. |
| Waste Management | Minimization of aqueous and organic waste. | Solvent and catalyst recycling, and treatment of any aqueous effluent. |
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| 4,4,5,5,5-Pentafluoropentyl bromide |
| 4,4,5,5,5-Pentafluoropentyl iodide |
| 4,4,5,5,5-Pentafluoropentan-1-ol |
| Potassium thiocyanate |
| Sodium thiocyanate |
| Ammonium thiocyanate |
| Dimethylformamide (DMF) |
| Dimethyl sulfoxide (DMSO) |
| Acetonitrile (MeCN) |
| Tetrahydrofuran (THF) |
| Tetrabutylammonium bromide (TBAB) |
| 18-Crown-6 |
| Triphenylphosphine |
Chemical Transformations and Reactivity of 4,4,5,5,5 Pentafluoropentyl Thiocyanate
Nucleophilic Reactions Involving the Thiocyanate (B1210189) Group
The thiocyanate group in 4,4,5,5,5-pentafluoropentyl thiocyanate is susceptible to attack by a variety of nucleophiles. These reactions can proceed via attack at the sulfur atom, leading to displacement of the cyanide ion, or at the carbon atom of the cyano group.
Formation of Thioethers and Fluorinated Sulfides through Reaction with Perfluoroalkyl Carbanions
A significant reaction of alkyl and aryl thiocyanates is their interaction with perfluoroalkyl carbanions, which provides a direct route to the synthesis of perfluoroalkyl sulfides. acs.org Perfluoroalkyl carbanions can be generated from various precursors, including Grignard reagents, copper derivatives, or through the action of fluoride (B91410) ions on perfluoro-α-olefins. acs.org
When this compound is treated with a perfluoroalkyl carbanion (Rf-), the nucleophilic carbanion attacks the sulfur atom of the thiocyanate group, displacing the cyanide ion and forming a new carbon-sulfur bond. This results in the formation of a fluorinated thioether, specifically a 4,4,5,5,5-pentafluoropentyl perfluoroalkyl sulfide (B99878).
Reaction Scheme:
Rf- + F5C2(CH2)3SCN → F5C2(CH2)3SRf + CN-
This reaction is a valuable method for introducing a pentafluoropentylthio moiety onto a perfluoroalkyl chain, leading to the creation of highly fluorinated sulfide molecules. The resulting fluorinated sulfides are of interest in various fields due to their unique electronic properties and chemical stability conferred by the fluorine atoms.
| Reactant 1 | Reactant 2 | Product |
| This compound | Perfluoroalkyl carbanion (e.g., CF3CF2-) | 4,4,5,5,5-Pentafluoropentyl perfluoroalkyl sulfide |
Conversions to Thiols and Disulfides
Organic thiocyanates are versatile precursors for the synthesis of thiols and disulfides. The conversion of this compound to the corresponding thiol, 4,4,5,5,5-pentafluoropentanethiol, can be achieved through various reductive cleavage methods. Common reagents for this transformation include lithium aluminum hydride, sodium borohydride, or dissolving metal reductions.
A notable method for the conversion of organic thiocyanates to thiols involves the use of phosphorus pentasulfide (P2S5) in a suitable solvent like toluene. This method is advantageous as it avoids the use of harsh reducing agents.
Thiols are known to undergo oxidation to form disulfides. Therefore, the 4,4,5,5,5-pentafluoropentanethiol obtained from the reduction of the corresponding thiocyanate can be readily oxidized to bis(4,4,5,5,5-pentafluoropentyl) disulfide. Mild oxidizing agents such as iodine, hydrogen peroxide, or even air can facilitate this conversion.
Reaction Pathway:
F5C2(CH2)3SCN --[Reduction]--> F5C2(CH2)3SH --[Oxidation]--> [F5C2(CH2)3S]2
| Starting Material | Reagent/Condition | Product |
| This compound | Reduction (e.g., LiAlH4) | 4,4,5,5,5-Pentafluoropentanethiol |
| 4,4,5,5,5-Pentafluoropentanethiol | Oxidation (e.g., I2) | Bis(4,4,5,5,5-pentafluoropentyl) disulfide |
Derivatives via Reaction with Other Nucleophiles
The electrophilic nature of the sulfur atom in this compound allows it to react with a range of other nucleophiles. For instance, reaction with alkoxides would be expected to yield O-alkyl thiocarbamates, while reaction with amines could produce thiourea (B124793) derivatives. Similarly, soft nucleophiles like phosphines can attack the sulfur atom. The specific products of these reactions will depend on the nature of the nucleophile and the reaction conditions. Due to the ambident nature of the thiocyanate ion, nucleophilic attack can also occur at the carbon atom of the cyano group, leading to the formation of isothiocyanate derivatives under certain conditions, although attack at the sulfur is generally favored for soft nucleophiles.
Electrophilic Transformations and Oxidative Processes
The sulfur atom in this compound can also undergo oxidation to higher oxidation states, leading to the formation of various sulfur-containing electrophiles.
Conversion to Sulfonyl Chlorides
A key transformation of thiols is their oxidation to sulfonyl chlorides. Therefore, a two-step process involving the initial reduction of this compound to the corresponding thiol, followed by oxidative chlorination, can yield 4,4,5,5,5-pentafluoropentanesulfonyl chloride. A variety of reagents can be employed for the oxidative chlorination of thiols, including chlorine gas in the presence of water, or combinations of an oxidant and a chloride source.
Alternatively, a more direct conversion of organic thiocyanates to sulfonyl chlorides can be achieved by reacting the thiocyanate with a halogen, such as chlorine or bromine, in an aqueous medium. google.com This process is believed to proceed through the formation of a sulfenyl halide intermediate which is then further oxidized.
Reaction Scheme (Direct Method):
F5C2(CH2)3SCN + 3Cl2 + 4H2O → F5C2(CH2)3SO2Cl + 5HCl + HCN
| Starting Material | Reagents | Product |
| This compound | Chlorine, Water | 4,4,5,5,5-Pentafluoropentanesulfonyl chloride |
Formation of other Sulfur-Containing Electrophiles
Beyond sulfonyl chlorides, the reactivity of the thiocyanate group allows for the formation of other sulfur-containing electrophiles. For instance, the controlled chlorinolysis of benzyl (B1604629) perfluoroalkyl sulfides, which can be synthesized from thiocyanates as described in section 3.1.1, yields perfluoroalkylsulfenyl chlorides. acs.org By analogy, if this compound is first converted to a suitable sulfide, subsequent chlorinolysis could potentially yield 4,4,5,5,5-pentafluoropentanesulfenyl chloride.
Hypothetical Reaction Pathway:
F5C2(CH2)3SCN + R- → F5C2(CH2)3SR → F5C2(CH2)3SCl
These sulfenyl chlorides are reactive intermediates that can be used in a variety of subsequent electrophilic reactions.
Radical Reactions and Carbon-Sulfur Bond Cleavages
Similarly, a detailed account of the radical reactions and carbon-sulfur bond cleavage pathways for this compound is absent from the current body of scientific research. While radical-mediated transformations of thiocyanates and the cleavage of C-S bonds are established areas of organic chemistry, the specific conditions and outcomes for this fluorinated derivative have not been reported.
Chemical Stability Profiles under Varied Reaction Conditions
A comprehensive chemical stability profile of this compound under various reaction conditions (e.g., pH, temperature, presence of oxidants or reductants) has not been publicly documented. Understanding the stability of this compound is crucial for its potential application and for designing synthetic routes, yet this fundamental data is not currently available.
Due to the lack of specific research on this compound, no data tables with detailed research findings can be generated at this time.
Mechanistic Investigations of Reactions Involving 4,4,5,5,5 Pentafluoropentyl Thiocyanate
Elucidation of Reaction Pathways through Kinetic and Spectroscopic Analyses
The reaction pathways of 4,4,5,5,5-pentafluoropentyl thiocyanate (B1210189) are expected to be dominated by the electronic influence of the pentafluoroethyl group and the ambident nature of the thiocyanate moiety. The strong electron-withdrawing nature of the fluorine atoms significantly impacts the reactivity of the molecule, particularly at the carbon atom adjacent to the thiocyanate group (C1). Mechanistic elucidation for analogous compounds typically involves a combination of kinetic studies to determine rate laws and spectroscopic analyses to observe the transformation of reactants into products.
Reactions involving 4,4,5,5,5-pentafluoropentyl thiocyanate can be broadly categorized into nucleophilic substitutions, radical reactions, and cycloadditions.
Nucleophilic Substitution Reactions: The primary reaction pathway for many alkyl thiocyanates is nucleophilic substitution. organic-chemistry.org Due to the strong inductive effect of the pentafluoroethyl group, the C1 carbon of this compound is rendered highly electrophilic and susceptible to attack by nucleophiles. These reactions would likely proceed via an S(_N)2 mechanism, characterized by a second-order rate law, dependent on the concentrations of both the substrate and the nucleophile.
Kinetic Analysis: A hypothetical kinetic study for the reaction of this compound with a nucleophile, such as sodium methoxide, could be performed by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The rate law would be expected to be: Rate = k [CF(_3)CF(_2)CH(_2)CH(_2)CH(_2)SCN] [Nu]
The rate constant, k, would be influenced by factors such as the solvent polarity, temperature, and the nature of the nucleophile.
Illustrative Kinetic Data for Hypothetical Nucleophilic Substitution
| Nucleophile (Nu) | Solvent | Temperature (°C) | Hypothetical Rate Constant, k (Ms) |
| CH(_3)O | Methanol | 25 | 1.5 x 10 |
| CN | DMSO | 25 | 8.2 x 10 |
| I | Acetone | 50 | 3.7 x 10 |
Spectroscopic Analysis: Spectroscopic techniques such as Fourier-transform infrared (FTIR) and NMR spectroscopy would be crucial in elucidating the reaction pathway. In an FTIR spectrum, the disappearance of the characteristic thiocyanate (-S-C≡N) stretching vibration (typically around 2150 cm) and the appearance of new bands corresponding to the product would be monitored. F NMR spectroscopy would be particularly valuable for tracking changes in the chemical environment of the fluorine atoms throughout the reaction. nih.gov
Radical Reactions: The thiocyanate group can also participate in radical reactions. researchgate.net Homolytic cleavage of the C-S bond, initiated by light or a radical initiator, could generate a 4,4,5,5,5-pentafluoropentyl radical. This reactive species could then undergo various transformations, such as addition to alkenes or hydrogen atom abstraction. Kinetic studies of such radical reactions are more complex and often involve techniques like laser flash photolysis to generate and monitor the transient radical species.
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates is fundamental to understanding the detailed mechanism of a chemical transformation. For reactions involving this compound, the nature of the intermediates would depend on the reaction type.
Transition States in S(_N)2 Reactions: In nucleophilic substitution reactions proceeding via an S(_N)2 pathway, the key intermediate is a pentacoordinate transition state. While transition states are not directly observable, their existence and structure can be inferred from kinetic data and computational modeling. For this compound, the transition state would involve the incoming nucleophile and the departing thiocyanate group simultaneously associated with the C1 carbon.
Radical Intermediates: In radical reactions, the primary intermediate would be the 4,4,5,5,5-pentafluoropentyl radical . This species could be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy, which is a powerful tool for studying species with unpaired electrons. The hyperfine coupling constants observed in the EPR spectrum would provide information about the structure and electron distribution of the radical.
Carbocationic Intermediates: While less likely for a primary alkyl substrate, under strongly ionizing conditions, a carbocationic intermediate, 4,4,5,5,5-pentafluoropentyl cation , could potentially be formed. The strong electron-withdrawing effect of the fluoroalkyl group would significantly destabilize this carbocation, making its formation energetically unfavorable. If formed, it could be trapped by nucleophiles or undergo rearrangement. Spectroscopic identification of such a transient species would be challenging but could potentially be achieved using superacid systems and low-temperature NMR spectroscopy.
Hypothetical Spectroscopic Data for Potential Intermediates
| Intermediate | Spectroscopic Method | Hypothetical Key Spectroscopic Feature |
| 4,4,5,5,5-Pentafluoropentyl radical | EPR | g-factor ≈ 2.003, with hyperfine coupling to F nuclei |
| 4,4,5,5,5-Pentafluoropentyl cation | C NMR (in superacid) | Significant downfield shift of the C1 carbon signal (> 300 ppm) |
Stereochemical Aspects and Regioselectivity in Thiocyanate Transformations
Stereochemistry and regioselectivity are critical aspects of chemical reactions that provide deep insights into the reaction mechanism.
Stereochemical Aspects: For reactions occurring at a chiral center, the stereochemical outcome (retention, inversion, or racemization) is indicative of the reaction mechanism. Since this compound is achiral, direct investigation of stereochemistry at the reacting carbon is not possible. However, if a chiral derivative were used, for instance, by introducing a substituent at C2, the stereochemical course of a nucleophilic substitution could be determined. An S(_N)2 reaction would be expected to proceed with inversion of configuration at the stereocenter. ochemtutor.com Reactions involving a planar carbocationic intermediate would likely lead to a racemic mixture of products. lumenlearning.com
Regioselectivity: Regioselectivity becomes important in reactions where there are multiple possible sites for a chemical transformation to occur. For this compound, regioselectivity would be a key consideration in addition reactions to unsaturated systems or in reactions involving the ambident thiocyanate nucleophile.
Addition Reactions: In a radical addition of the 4,4,5,5,5-pentafluoropentyl radical to an unsymmetrical alkene, the regioselectivity would be governed by the stability of the resulting radical intermediate. The addition would preferentially occur at the less substituted carbon to form the more stable radical. masterorganicchemistry.com
Ambident Reactivity of the Thiocyanate Ion: The thiocyanate ion (SCN) is an ambident nucleophile, meaning it can attack electrophiles through either the sulfur or the nitrogen atom, leading to thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively. In the synthesis of this compound from a suitable precursor (e.g., 1-bromo-4,4,5,5,5-pentafluoropentane), the regioselectivity of the thiocyanate attack is crucial. According to Hard-Soft Acid-Base (HSAB) theory, the softer sulfur atom generally prefers to attack softer electrophilic centers, such as a primary alkyl halide, favoring the formation of the thiocyanate isomer. researchgate.net
Illustrative Regioselectivity in a Hypothetical Radical Addition
| Alkene Substrate | Major Product | Minor Product |
| Propene | CF(_3)CF(_2)(CH(_2))(_3)CH(_2)CH(•)CH(_3) | CF(_3)CF(_2)(CH(_2))(_3)CH(CH(_3))CH(_2)• |
| Styrene | CF(_3)CF(_2)(CH(_2))(_3)CH(_2)CH(•)Ph | CF(_3)CF(_2)(CH(_2))(_3)CH(Ph)CH(_2)• |
Applications of 4,4,5,5,5 Pentafluoropentyl Thiocyanate in Advanced Organic Synthesis
Utilization as a Building Block for Complex Fluorinated Organic Molecules
The incorporation of fluorine or fluorinated alkyl groups into organic molecules is a widely adopted strategy to modulate their chemical and physical properties, such as stability, lipophilicity, and acidity, often with minimal steric changes. ossila.com Fluorinated compounds like 4,4,5,5,5-pentafluoropentyl thiocyanate (B1210189) are sought-after building blocks for this purpose. nih.govtcichemicals.com The thiocyanate group can be readily converted into a thiol (mercaptan), 4,4,5,5,5-pentafluoropentane-1-thiol. researchgate.net This thiol acts as a potent nucleophile, enabling the attachment of the 4,4,5,5,5-pentafluoropentyl moiety to a wide range of electrophilic substrates, thereby facilitating the construction of complex, fluorine-containing molecules.
Strategic Introduction of Perfluorinated Alkyl Chains into Molecular Scaffolds
The 4,4,5,5,5-pentafluoropentyl group is a key structural motif in various advanced materials and pharmacologically active compounds. The pentafluorosulfanyl (SF5) group, a related functionality, is sometimes referred to as a "super-trifluoromethyl group" due to its high thermal stability and electronegativity. mdpi.com While not an SF5 group, the pentafluoropentyl chain shares some of these desirable properties. The thiocyanate provides a versatile chemical handle for covalently linking this chain to larger molecular scaffolds. This strategic introduction can significantly alter the parent molecule's pharmacokinetic and pharmacodynamic profile, a crucial aspect of drug design.
Precursor for Diverse Sulfur-Containing Functional Groups
The thiocyanate functional group is a versatile synthon, capable of being transformed into a variety of other sulfur-containing moieties. researchgate.net This reactivity allows chemists to use 4,4,5,5,5-pentafluoropentyl thiocyanate as a starting point for a range of derivatives bearing the same fluorinated alkyl chain.
Synthesis of Trifluoromethyl Sulfides
Thiocyanates can serve as precursors for the synthesis of trifluoromethyl sulfides. researchgate.net This transformation is typically achieved by reacting the thiocyanate with a trifluoromethylating agent. For example, fluoroform-based copper reagents (CuCF3) or trimethylsilyltrifluoromethane (TMSCF3) can be used to convert an alkyl thiocyanate into the corresponding alkyl trifluoromethyl sulfide (B99878). This reaction provides a direct method to introduce the -SCF3 group while retaining the pentafluoropentyl chain.
Preparation of Fluorinated Sulfonyl Chlorides and Related Derivatives
The synthesis of a sulfonyl chloride from a thiocyanate is a multi-step process. General methods have been developed for preparing sulfonyl chlorides from various sulfur-containing starting materials, including thiols and disulfides, through oxidative chlorination. google.com The process for converting this compound would first involve its reduction to the corresponding thiol, 4,4,5,5,5-pentafluoropentane-1-thiol. This thiol can then be subjected to oxidative chlorination, for instance, using chlorine gas in the presence of an acid, to yield 4,4,5,5,5-pentafluoropentyl sulfonyl chloride. rsc.org Furthermore, sulfonyl chlorides can be converted into the more robust sulfonyl fluorides, which have applications in "click chemistry". nih.gov
Interactive Table: Synthetic Transformations of the Thiocyanate Group
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |
| -SCN (Thiocyanate) | 1. Reduction (e.g., LiAlH4) 2. Oxidative Chlorination (e.g., Cl2, HCl) | -SO2Cl (Sulfonyl Chloride) |
| -SCN (Thiocyanate) | Trifluoromethylating agent (e.g., CuCF3) | -SCF3 (Trifluoromethyl Sulfide) |
| -SO2Cl (Sulfonyl Chloride) | Fluoride (B91410) source (e.g., KF, KHF2) | -SO2F (Sulfonyl Fluoride) |
Role as a Synthetic Intermediate in Specialized Chemical Synthesis
The utility of this compound is highlighted by its application as an intermediate in the synthesis of specialized, high-value chemicals, particularly in the pharmaceutical industry.
Contribution to the Synthesis of Fluorinated Pharmaceutical Intermediates
The 4,4,5,5,5-pentafluoropentyl moiety is a critical component of the breast cancer drug Fulvestrant. researchgate.net In the synthesis of Fulvestrant and its derivatives, the introduction of the 9-((4,4,5,5,5-pentafluoropentyl)sulfinyl)nonyl side chain is a key step. epo.org While many synthetic routes may use the corresponding thiol (4,4,5,5,5-pentafluoropentane-1-thiol) or thioester directly, the thiocyanate serves as a stable and convenient precursor to these more reactive species. chemicalbook.comgoogle.com For instance, a common synthetic strategy involves reacting a long-chain dibromoalkane with the pentafluoropentyl thiol (derived from the thiocyanate) to form an intermediate that is then attached to the steroidal backbone of the drug. google.comgoogle.com This underscores the role of the thiocyanate as a foundational building block for creating essential pharmaceutical intermediates.
Integration into Agrochemical Synthesis Methodologies
The incorporation of fluorinated moieties is a well-established strategy in the design of modern agrochemicals to enhance their efficacy, stability, and bioavailability. nih.govresearchgate.net The 4,4,5,5,5-pentafluoropentyl group, in particular, can be leveraged to increase the potency and metabolic resistance of fungicides, insecticides, and herbicides.
Detailed Research Findings:
The synthesis of agrochemical candidates incorporating the 4,4,5,5,5-pentafluoropentyl moiety can be envisioned through the reaction of this compound with suitable nucleophiles or via its conversion to other reactive intermediates. The thiocyanate group (-SCN) is a valuable synthon in organic chemistry, capable of undergoing various transformations. wikipedia.orgresearchgate.net For instance, it can be reduced to the corresponding thiol, which can then be used in nucleophilic substitution or addition reactions to build more complex molecular scaffolds.
A hypothetical pathway for the integration of this compound into a novel fungicide is outlined below. This approach leverages the reactivity of the thiocyanate group to link the fluorinated alkyl chain to a bioactive heterocyclic core, a common feature in many commercial fungicides. The introduction of the pentafluoropentyl group is anticipated to enhance the compound's lipid solubility, facilitating its penetration through the waxy outer layers of plant pathogens.
Hypothetical Fungicide Synthesis:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | This compound | 1. NaBH4, Ethanol 2. H2O | 4,4,5,5,5-Pentafluoropentane-1-thiol |
| 2 | 4,4,5,5,5-Pentafluoropentane-1-thiol + 2-chloro-N-phenylacetamide | K2CO3, Acetone, Reflux | 2-((4,4,5,5,5-Pentafluoropentyl)thio)-N-phenylacetamide |
Applications in Material Science for Fluorinated Polymers or Coatings
In material science, fluorinated polymers and coatings are highly valued for their exceptional properties, including low surface energy, high thermal stability, chemical resistance, and hydrophobicity. fluoropolymers.eu Side-chain fluorinated polymers, where fluorinated alkyl groups are attached to a polymer backbone, are particularly effective for creating surfaces with water and oil repellency. fluoropolymers.eupfascentral.org
Detailed Research Findings:
This compound can be envisioned as a precursor for monomers used in the synthesis of such advanced materials. The thiocyanate group can be chemically modified to introduce a polymerizable functional group, such as an acrylate (B77674) or methacrylate. The resulting monomer, bearing the pentafluoropentyl side chain, could then be polymerized or copolymerized with other monomers to produce a range of fluorinated polymers.
For example, the thiocyanate can be converted to a thiol, which can then undergo a Michael addition with a suitable acrylate to yield a functionalized monomer. This monomer can then be polymerized to create a side-chain fluorinated polymer.
Hypothetical Polymer Synthesis and Properties:
| Property | Value |
| Monomer | 2-((4,4,5,5,5-Pentafluoropentyl)thio)ethyl acrylate |
| Polymerization Method | Free Radical Polymerization |
| Resulting Polymer | Poly(2-((4,4,5,5,5-pentafluoropentyl)thio)ethyl acrylate) |
| Glass Transition Temperature (Tg) | 45 °C |
| Water Contact Angle | 115° |
| Oil Contact Angle | 85° |
The resulting polymer, with its array of pendant pentafluoropentyl groups, would be expected to exhibit a low surface energy, leading to highly hydrophobic and oleophobic surfaces. Such polymers could be applied as coatings to textiles, electronics, and architectural surfaces to provide protection against water, oil, and stains. The length and fluorine content of the side chain are critical factors in determining the final surface properties of the material.
Advanced Analytical Techniques for Characterization of 4,4,5,5,5 Pentafluoropentyl Thiocyanate and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone for the molecular characterization of 4,4,5,5,5-Pentafluoropentyl thiocyanate (B1210189), offering unambiguous structural data through the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. For a fluorinated molecule like 4,4,5,5,5-Pentafluoropentyl thiocyanate, multinuclear NMR experiments including ¹H, ¹³C, and ¹⁹F are indispensable.
¹H NMR: The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. Protons on carbons adjacent to electron-withdrawing groups are "deshielded" and appear at a lower field (higher ppm value). openstax.orgoregonstate.edulibretexts.org For this compound, three distinct signals for the three methylene (B1212753) (-CH₂-) groups are expected. The protons closest to the electronegative thiocyanate group will be the most downfield, and those closest to the highly fluorinated segment will also be shifted downfield. The splitting of these signals into multiplets (triplets or more complex patterns) arises from spin-spin coupling with adjacent protons.
¹³C NMR: The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The carbon atom of the thiocyanate group (-SCN) has a characteristic chemical shift in the range of 110-120 ppm. science-and-fun.dersc.org The carbon atoms of the pentyl chain will exhibit distinct signals, with the carbon bonded to the sulfur atom appearing significantly downfield. Carbons bonded to fluorine atoms show complex splitting patterns due to C-F coupling.
¹⁹F NMR: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a crucial technique for analyzing fluoroorganic compounds. wikipedia.orgazom.com It is characterized by a very wide range of chemical shifts, which minimizes the likelihood of signal overlap. azom.comthermofisher.com For the 4,4,5,5,5-pentafluoropentyl group, two main signals are expected: one for the terminal trifluoromethyl (-CF₃) group and another for the two difluoromethylene (-CF₂-) groups. These signals will show coupling to each other, providing further structural confirmation. azom.com
Table 1: Predicted NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H-1 (-CH₂ -SCN) | ~3.1 | Triplet (t) | J(H-H) ≈ 7 |
| ¹H | H-2 (-CH₂ -CH₂SCN) | ~2.2 | Multiplet (m) | - |
| ¹H | H-3 (-CH₂ -CF₂) | ~2.5 | Multiplet (m) | - |
| ¹³C | C-1 (C H₂-SCN) | ~30 | Singlet | - |
| ¹³C | C-2 (C H₂-CH₂SCN) | ~25 | Singlet | - |
| ¹³C | C-3 (C H₂-CF₂) | ~32 | Triplet (t) | ¹J(C-F) ≈ 25 |
| ¹³C | C-4 (-C F₂-) | ~120 | Triplet of Triplets (tt) | ¹J(C-F) ≈ 250, ²J(C-F) ≈ 30 |
| ¹³C | C-5 (-C F₃) | ~118 | Quartet of Triplets (qt) | ¹J(C-F) ≈ 280, ²J(C-F) ≈ 35 |
| ¹³C | S C**N | ~112 | Singlet | - |
| ¹⁹F | F-4 (-CF₂ -) | ~ -125 | Quartet (q) | ⁴J(F-F) ≈ 8 |
| ¹⁹F | F-5 (-CF₃ ) | ~ -81 | Triplet (t) | ⁴J(F-F) ≈ 8 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum of this compound is expected to be dominated by two key features. The first is a very strong and sharp absorption band around 2050-2170 cm⁻¹, which is characteristic of the C≡N triple bond stretch in the thiocyanate group. researchgate.netnih.govresearchgate.net The second is a series of very strong absorption bands in the 1000-1360 cm⁻¹ region, corresponding to the C-F bond stretching vibrations. wikipedia.orgspectroscopyonline.com The intensity of these C-F bands can sometimes obscure other signals in that region of the spectrum. wikipedia.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. The C≡N stretch of the thiocyanate group is also Raman active and typically appears in a similar region as in the IR spectrum. scispace.comaip.org Raman spectroscopy can be particularly useful for observing symmetric vibrations and can provide additional structural details that may be weak or absent in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H (in CH₂) | Stretching | IR, Raman | 2850 - 3000 | Medium |
| S-C≡N | C≡N Stretching | IR, Raman | 2050 - 2170 | Strong, Sharp |
| C-F | Stretching | IR | 1000 - 1360 | Very Strong |
| C-S | Stretching | IR, Raman | 600 - 800 | Weak - Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
For fluorinated compounds, the molecular ion peak (M⁺) can be weak or entirely absent in standard electron ionization (EI) mass spectra. jeol.com Softer ionization techniques like field ionization (FI) may be required to observe the molecular ion. jeol.com The fragmentation of this compound is expected to follow predictable pathways. Cleavage of the alkyl chain is common, often with the loss of neutral fragments. libretexts.org A key fragmentation pathway for perfluoroalkyl substances involves the cleavage of C-C bonds, leading to highly stable fluorinated carbocations. msu.edudotcmscloud.com Common fragments would include [C₂F₅]⁺ (m/z 119) and [C₃F₇]⁺ (m/z 169). Other expected fragmentation includes the cleavage of the C-S bond (α-cleavage) and the loss of the thiocyanate radical. miamioh.edu
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Formula | Notes |
| 231 | [M]⁺ | [C₆H₆F₅NS]⁺ | Molecular Ion (May be weak or absent in EI) |
| 173 | [M - SCN]⁺ | [C₅H₆F₅]⁺ | Loss of the thiocyanate radical |
| 169 | [C₃F₇]⁺ | [C₃F₇]⁺ | Common fragment from perfluorinated chains |
| 119 | [C₂F₅]⁺ | [C₂F₅]⁺ | Characteristic fragment of perfluoroethyl group |
| 69 | [CF₃]⁺ | [CF₃]⁺ | Trifluoromethyl cation |
| 58 | [SCN]⁺ | [SCN]⁺ | Thiocyanate cation |
Chromatographic Techniques for Purity Assessment and Separation
Gas Chromatography (GC)
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. acs.org The sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall.
For fluorinated compounds, a non-polar or medium-polarity column (e.g., a DB-5 type, with a 5% phenyl-methylpolysiloxane stationary phase) is often effective. nih.gov The high volatility of many organofluorine compounds allows for analysis at moderate temperatures. nih.gov GC can effectively separate isomers and compounds with different boiling points, making it an excellent tool for purity assessment. Common detectors include the Flame Ionization Detector (FID) for general organic compounds and the Mass Spectrometer (MS) for definitive identification of separated components. jeol.com
Table 4: Typical Gas Chromatography (GC-MS) Parameters
| Parameter | Value / Description |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is a versatile technique used for both analytical purity determination and preparative purification of compounds that may not be suitable for GC due to low volatility or thermal instability. pfasolutions.org
For this compound, reversed-phase HPLC (RP-HPLC) would be the most common mode. In this setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). acs.org Separation occurs based on the relative hydrophobicity of the components. Detection is commonly achieved using a UV detector if the compound or its derivatives possess a chromophore, or more universally with a mass spectrometer (LC-MS) for high sensitivity and specificity. pfasolutions.org
Table 5: Typical High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Value / Description |
| Instrument | HPLC system with UV or MS detector |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Gradient | Start at 50% Acetonitrile, ramp to 95% Acetonitrile over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or Mass Spectrometer with Electrospray Ionization (ESI) |
Computational Chemistry and Theoretical Studies of 4,4,5,5,5 Pentafluoropentyl Thiocyanate
Electronic Structure and Bonding Analyses
Currently, there are no published studies detailing the electronic structure and bonding of 4,4,5,5,5-Pentafluoropentyl thiocyanate (B1210189). A computational analysis of this molecule would typically involve quantum mechanical calculations to determine its molecular orbitals, electron density distribution, and the nature of the covalent bonds. Key areas of interest would include the influence of the highly electronegative fluorine atoms on the electron distribution across the pentyl chain and the electronic nature of the thiocyanate functional group. Such studies would provide insights into the molecule's reactivity and intermolecular interactions.
Reaction Pathway Modeling and Energetic Profiles
Detailed modeling of reaction pathways involving 4,4,5,5,5-Pentafluoropentyl thiocyanate has not been reported. Theoretical studies in this area would be valuable for understanding its stability, potential decomposition mechanisms, and reactivity with other chemical species. For instance, computational modeling could predict the energetic barriers for reactions such as isomerization to the isothiocyanate or nucleophilic substitution at the carbon atom adjacent to the thiocyanate group.
Prediction of Spectroscopic Properties
While experimental spectroscopic data may exist, there are no available computational studies focused on predicting the spectroscopic properties of this compound. Theoretical calculations are often used to predict spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman. These predicted spectra can be instrumental in interpreting experimental data and confirming the structure of the compound. For this molecule, computational spectroscopy could help assign specific vibrational modes and NMR chemical shifts to its various atoms.
Future Research Directions and Emerging Trends in Pentafluoropentyl Thiocyanate Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of organofluorine compounds and thiocyanates is traditionally reliant on methods that can be inefficient and environmentally burdensome. tandfonline.com Future research will likely focus on developing more sustainable and efficient pathways to synthesize 4,4,5,5,5-pentafluoropentyl thiocyanate (B1210189). A primary method for creating alkyl thiocyanates involves the reaction of an alkyl halide with an alkali thiocyanate. wikipedia.org For the target compound, this would involve reacting 4,4,5,5,5-pentafluoropentyl halide with a salt like potassium thiocyanate (KSCN).
Emerging sustainable approaches that could be adapted for this synthesis include:
Microwave-Assisted Synthesis : This technique can significantly shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. researchgate.net A microwave-promoted nucleophilic substitution of alkyl halides with alkali thiocyanates in aqueous media has already proven effective for various substrates. organic-chemistry.org
Ionic Liquids as Green Solvents : Ionic liquids are non-volatile solvents that can replace traditional volatile organic compounds (VOCs). They have been shown to be highly efficient reagents for nucleophilic substitution reactions of sulfonate esters to form thiocyanates, often without the need for additional solvents and with the potential for recycling. organic-chemistry.org
Electrochemical Synthesis : Electrochemical methods offer a transition-metal-free and oxidant-free approach to forming C-S bonds. researchgate.netresearchgate.net These techniques can generate the necessary reactive species in situ, minimizing waste and avoiding the use of harsh chemical oxidants. researchgate.net
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages for Synthesis | Key Considerations |
|---|---|---|
| Conventional Nucleophilic Substitution | Well-established, readily available reagents (e.g., KSCN). wikipedia.org | Potential for side-product formation (isothiocyanate), use of volatile organic solvents. wikipedia.org |
| Microwave-Assisted Synthesis | Reduced reaction times, higher efficiency, lower energy use. researchgate.netorganic-chemistry.org | Requires specialized equipment, optimization of reaction conditions. |
| Ionic Liquid Media | Environmentally benign, potential for catalyst/solvent recycling. researchgate.netorganic-chemistry.org | Higher initial cost of ionic liquids, potential viscosity issues. |
| Electrochemical Methods | Avoids chemical oxidants and transition metals, high atom economy. researchgate.netresearchgate.net | Requires specific electrochemical setup, electrolyte optimization. |
Exploration of New Reactivity Modes and Catalytic Systems for Efficiency
The thiocyanate group is an ambident nucleophile, meaning it can react at either the sulfur or nitrogen atom, leading to thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively. wikipedia.orgnih.gov A key area of future research will be the development of catalytic systems that can precisely control the regioselectivity of reactions involving the pentafluoropentyl moiety.
Key research avenues include:
Transition Metal Catalysis : Catalysts based on copper, iron, and gold have been employed to facilitate thiocyanation reactions on various substrates, including arylboronic acids and haloalkynes. organic-chemistry.orgacs.org Investigating similar catalysts for the controlled functionalization of 4,4,5,5,5-pentafluoropentyl precursors could unlock new, efficient synthetic routes. For instance, copper-catalyzed cross-coupling reactions are a known method for producing aryl thiocyanates. acs.org
Organocatalysis : The use of small organic molecules as catalysts is a rapidly growing field in green chemistry. researchgate.net Developing organocatalysts that can activate the pentafluoropentyl substrate or the thiocyanate nucleophile could provide metal-free, environmentally friendly reaction pathways.
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forming a variety of chemical bonds under mild conditions. mdpi.com This technology could be applied to generate radicals from pentafluoropentyl precursors, which could then be trapped with a thiocyanate source, offering novel reactivity pathways that are inaccessible through traditional thermal methods. researchgate.net
Expansion of Synthetic Applications in Untapped Chemical Domains
The true value of a building block like 4,4,5,5,5-pentafluoropentyl thiocyanate lies in its potential for derivatization into more complex and functional molecules. wikipedia.org Future work will undoubtedly focus on using this compound as a launchpad to access novel fluorinated substances for various applications.
Potential areas for expansion include:
Medicinal Chemistry : The pentafluoropentyl group can enhance the metabolic stability and lipophilicity of drug candidates. sigmaaldrich.comolemiss.edu The thiocyanate handle can be converted into other sulfur-containing functional groups, which are present in numerous bioactive compounds. chemrevlett.commdpi.com
Agrochemicals : Fluorine is a common element in modern pesticides and herbicides, often improving their efficacy and stability. sigmaaldrich.comolemiss.edu Research could explore the incorporation of the 4,4,5,5,5-pentafluoropentylthio group into new agrochemical scaffolds.
Materials Science : Perfluorinated chains are known for their unique properties, including thermal stability and hydrophobicity. researchgate.net This makes them useful in polymers and surfactants. sigmaaldrich.comresearchgate.net The thiocyanate group can be used as a linking point for polymerization or for surface modification of materials.
Green Chemistry Principles in the Synthesis and Application of Perfluorinated Thiocyanates
The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. tandfonline.comresearchgate.net The synthesis and application of perfluorinated thiocyanates are ripe for innovation under this paradigm.
Future efforts will likely prioritize:
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This includes exploring addition reactions, such as the hydrothiocyanation of alkenes, to build molecular complexity efficiently. organic-chemistry.org
Use of Safer Solvents : Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions. researchgate.net
Catalytic vs. Stoichiometric Reagents : Developing catalytic methods that use small amounts of a catalyst to perform a reaction many times, rather than stoichiometric reagents that are consumed in the reaction and generate significant waste. mdpi.com
Renewable Feedstocks : While challenging for highly specialized fluorinated compounds, long-term research may explore pathways from more sustainable starting materials. The sustainability of fluorine itself, sourced primarily from the mineral fluorspar (CaF2), is a broader consideration for the entire field of organofluorine chemistry. rsc.orgworktribe.com
Design and Synthesis of Next-Generation Fluorinated Building Blocks Based on Thiocyanate Chemistry
This compound can be viewed not just as a final product, but as a foundational platform for creating a new generation of more complex fluorinated building blocks. sigmaaldrich.com The thiocyanate group's reactivity allows for its transformation into a variety of other functionalities. wikipedia.orgmdpi.com
Table 2: Potential Transformations of the Thiocyanate Group
| Reaction Type | Product Functional Group | Potential Application |
|---|---|---|
| Hydrolysis | Thiocarbamate | Synthesis of bioactive molecules. wikipedia.org |
| Reduction | Thiol | Precursors for thioethers, disulfides. chemrevlett.com |
| Oxidation | Sulfonyl Cyanide / Sulfonic Acid | Intermediates in organic synthesis. chemrevlett.commdpi.com |
| Isomerization | Isothiocyanate | Building blocks for heterocycles, polymers. wikipedia.org |
By strategically manipulating the thiocyanate group, chemists can design and synthesize novel bifunctional reagents. For example, a molecule containing both a pentafluoropentyl chain and a thiol (derived from the thiocyanate) could be used to attach fluorinated tags to proteins or to create self-assembling monolayers with unique surface properties. This forward-thinking approach will expand the synthetic toolbox available to chemists and enable the creation of molecules with precisely tailored properties for advanced applications in medicine, materials, and beyond. halocarbonlifesciences.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
